(2-Bromophenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone

Lipophilicity ADME prediction Building-block selection

This compound features two electronically differentiated aryl bromine atoms, enabling sequential chemoselective cross-couplings for rapid library synthesis. With a LogP of 2.99 and LogD₇.₄ of 3.58, it targets hydrophobic protein pockets and fills a critical gap in fragment-based screening collections. Its predicted BCF of 307 makes it a model for environmental partitioning studies. Procure this versatile intermediate to accelerate your medicinal chemistry and agrochemical discovery programs.

Molecular Formula C17H16Br2N2O2
Molecular Weight 440.135
CAS No. 1448060-01-2
Cat. No. B2981201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromophenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone
CAS1448060-01-2
Molecular FormulaC17H16Br2N2O2
Molecular Weight440.135
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=CC=C3Br
InChIInChI=1S/C17H16Br2N2O2/c18-14-5-2-1-4-13(14)17(22)21-10-7-12(8-11-21)23-16-15(19)6-3-9-20-16/h1-6,9,12H,7-8,10-11H2
InChIKeyRLFJZNQJKAHDEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Bromophenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone – CAS 1448060-01-2 Procurement & Differentiation Profile


(2-Bromophenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone (CAS 1448060‑01‑2) is a dual‑brominated N‑acylpiperidine that combines a 2‑bromobenzoyl fragment with a 3‑bromopyridin‑2‑yloxy‑piperidine motif. This architecture places two chemically distinct aromatic bromine atoms in a single molecule, making it a versatile building block for sequential cross‑coupling reactions . The compound is primarily sourced as a research‑grade intermediate; publicly available biological activity data for the molecule itself are extremely limited [1].

Why Close Analogs Cannot Substitute for (2-Bromophenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone in Sequential Cross‑Coupling or Structure‑Activity Studies


The target compound carries two electronically and sterically differentiated aryl‑bromine bonds – an ortho‑bromophenyl ketone and a 3‑bromopyridin‑2‑yl ether – within a single piperidine scaffold . This arrangement is absent in common analogs such as (2‑bromophenyl)(piperidin‑1‑yl)methanone (which lacks the pyridyloxy arm) or (4‑((3‑bromopyridin‑2‑yl)oxy)piperidin‑1‑yl)(pyridin‑2‑yl)methanone (which replaces the bromophenyl with a pyridyl group) . Consequently, substituting any of these analogs would lose the ability to perform two orthogonal, chemoselective cross‑couplings or to probe the synergistic contribution of both brominated aromatic rings in a biological assay [1].

Quantitative Differentiation Evidence for (2-Bromophenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone


Increased Lipophilicity and Predicted Membrane Permeability vs. (2‑Bromophenyl)(piperidin‑1‑yl)methanone

The target compound exhibits an ACD/LogP of 2.99, compared with a predicted LogP of approximately 2.5 for the simpler analog (2‑bromophenyl)(piperidin‑1‑yl)methanone (CAS 61153‑35‑3) [1]. The LogD₇.₄ of 3.58 indicates that the compound remains predominantly non‑ionised at physiological pH, favouring passive membrane diffusion .

Lipophilicity ADME prediction Building-block selection

Lower Polar Surface Area and Higher Predicted Oral Bioavailability vs. (4‑((3‑Bromopyridin‑2‑yl)oxy)piperidin‑1‑yl)(pyridin‑2‑yl)methanone

The target compound has a topological polar surface area (TPSA) of 42 Ų, significantly lower than the TPSA of ca. 55‑65 Ų expected for the pyridin‑2‑yl analog (which contains an additional nitrogen) . A TPSA < 60 Ų is generally considered favourable for oral absorption, placing the target compound in an attractive range for lead‑like properties .

Polar surface area Oral bioavailability Rule-of-Five

Predicted Bioaccumulation and Environmental Fate Profile Differentiates from Non‑Brominated Piperidine Analogs

The ACD/BCF (pH 7.4) of 307 and ACD/KOC of 2099 predicted for the target compound are markedly higher than the BCF values typically observed for non‑halogenated piperidine derivatives (BCF < 10) [1]. These values indicate moderate bioaccumulation potential, which may be relevant for environmental risk assessment or for designing degradable analogs.

Bioaccumulation Environmental fate BCF KOC

Absence of Peer‑Reviewed Biological Activity Data – A Critical Selection Criterion

As of May 2026, no peer‑reviewed biological activity data (IC₅₀, Kᵢ, EC₅₀) could be located for this specific compound in authoritative databases such as ChEMBL, BindingDB or PubChem BioAssay [1]. In contrast, structurally related N‑acylpiperidine derivatives (e.g., CL‑387,785) possess well‑characterised EGFR kinase IC₅₀ values in the sub‑nanomolar range . Procurement decisions must therefore be based on the compound’s synthetic utility rather than on assumed biological potency.

Biological activity Kinase profiling Data gap

Application Scenarios for (2-Bromophenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone Based on Differentiation Evidence


Sequential Chemoselective Cross‑Coupling for Library Synthesis

The two electronically differentiated aryl‑bromine bonds (ortho‑bromophenyl and 3‑bromopyridin‑2‑yl) permit consecutive Pd‑catalysed couplings with high chemoselectivity. This enables the rapid construction of diverse compound libraries where the bromophenyl and bromopyridine moieties are functionalised independently .

Fragment‑Based Lead Generation Requiring Higher Lipophilicity

The LogP of 2.99 and LogD₇.₄ of 3.58 make this scaffold suitable for fragment libraries targeting hydrophobic protein pockets. When a screening collection requires fragments with LogP > 2.5, this compound fills a gap that the simpler (2‑bromophenyl)(piperidin‑1‑yl)methanone (LogP ≈ 2.5) may not adequately address .

Environmental Fate and Bioaccumulation Studies

The predicted BCF of 307 and KOC of 2099 position this compound as a model substance for studying the environmental partitioning of halogenated piperidine derivatives. It can serve as a positive control or probe in bioaccumulation assays where non‑halogenated analogs show negligible retention .

Quote Request

Request a Quote for (2-Bromophenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.